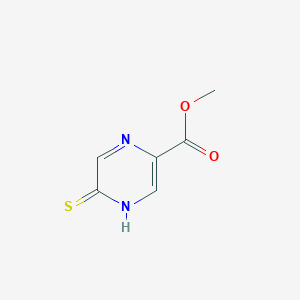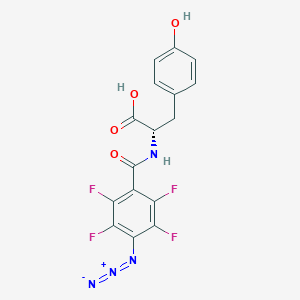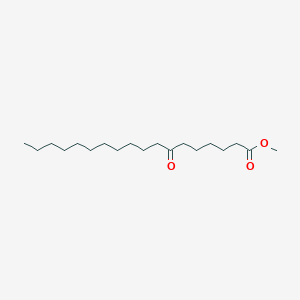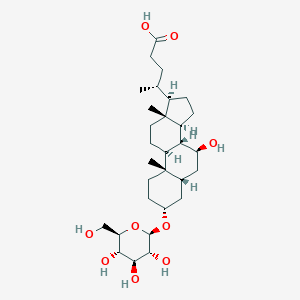
3-Glucosido-chenodeoxycholic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Glucosido-chenodeoxycholic acid (3GCDCA) is a bile acid derivative that has been gaining attention in scientific research due to its potential therapeutic properties. It is a conjugate of chenodeoxycholic acid and glucose, which can be synthesized through various methods. In
Mécanisme D'action
The mechanism of action of 3-Glucosido-chenodeoxycholic acid is not fully understood, but it is believed to involve the activation of various signaling pathways and the modulation of gene expression. 3-Glucosido-chenodeoxycholic acid has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a key role in energy metabolism and glucose homeostasis. It has also been shown to modulate the expression of genes involved in cell proliferation, apoptosis, and inflammation.
Effets Biochimiques Et Physiologiques
3-Glucosido-chenodeoxycholic acid has several biochemical and physiological effects, including the regulation of lipid metabolism, glucose metabolism, and inflammation. It has been shown to reduce the levels of triglycerides and cholesterol in the blood, as well as improve glucose tolerance and insulin sensitivity. It also has anti-inflammatory properties, which may contribute to its therapeutic effects in various diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-Glucosido-chenodeoxycholic acid in lab experiments is its potential therapeutic properties in various fields, which may lead to the development of new treatments for diseases. Another advantage is its relatively low toxicity, which makes it a safe compound to work with. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic effects. Another limitation is the difficulty in synthesizing 3-Glucosido-chenodeoxycholic acid, which may limit its availability for research.
Orientations Futures
There are several future directions for research on 3-Glucosido-chenodeoxycholic acid, including the optimization of its synthesis method, the elucidation of its mechanism of action, and the development of new therapeutic applications. One potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a therapeutic agent for cancer, diabetes, and liver disease. Another potential direction is the use of 3-Glucosido-chenodeoxycholic acid as a tool for studying the regulation of lipid and glucose metabolism. Overall, the potential therapeutic properties of 3-Glucosido-chenodeoxycholic acid make it a promising compound for future research.
Méthodes De Synthèse
There are several methods for synthesizing 3-Glucosido-chenodeoxycholic acid, including chemical synthesis, enzymatic synthesis, and microbial synthesis. Chemical synthesis involves the reaction of chenodeoxycholic acid with glucose in the presence of a catalyst. Enzymatic synthesis involves the use of enzymes to catalyze the reaction between chenodeoxycholic acid and glucose. Microbial synthesis involves the use of microorganisms to produce 3-Glucosido-chenodeoxycholic acid through fermentation.
Applications De Recherche Scientifique
3-Glucosido-chenodeoxycholic acid has been studied for its potential therapeutic properties in various fields, including cancer, diabetes, and liver disease. In cancer research, 3-Glucosido-chenodeoxycholic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 3-Glucosido-chenodeoxycholic acid has been shown to improve glucose metabolism and insulin sensitivity. In liver disease research, 3-Glucosido-chenodeoxycholic acid has been shown to protect against liver damage and promote liver regeneration.
Propriétés
Numéro CAS |
139026-50-9 |
|---|---|
Nom du produit |
3-Glucosido-chenodeoxycholic acid |
Formule moléculaire |
C30H50O9 |
Poids moléculaire |
554.7 g/mol |
Nom IUPAC |
(4R)-4-[(3R,5R,7S,8R,9S,10S,13R,14S,17R)-7-hydroxy-10,13-dimethyl-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid |
InChI |
InChI=1S/C30H50O9/c1-15(4-7-23(33)34)18-5-6-19-24-20(9-11-30(18,19)3)29(2)10-8-17(12-16(29)13-21(24)32)38-28-27(37)26(36)25(35)22(14-31)39-28/h15-22,24-28,31-32,35-37H,4-14H2,1-3H3,(H,33,34)/t15-,16+,17-,18-,19+,20+,21+,22-,24+,25-,26+,27-,28-,29+,30-/m1/s1 |
Clé InChI |
QRLIJDGVRXVHQD-CYIRBYAUSA-N |
SMILES isomérique |
C[C@H](CCC(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@H](C[C@H]4[C@@]3(CC[C@H](C4)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C)O)C |
SMILES |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
SMILES canonique |
CC(CCC(=O)O)C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OC5C(C(C(C(O5)CO)O)O)O)C)O)C |
Autres numéros CAS |
139026-50-9 |
Synonymes |
3-Glc-chenodeoxycholic acid 3-glucosido-chenodeoxycholic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



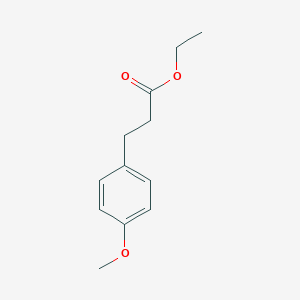
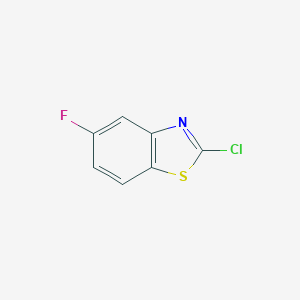
![[4-[4-(4-Acetyloxyphenyl)-3,4-dihydroxyhexan-3-yl]phenyl] acetate](/img/structure/B142525.png)
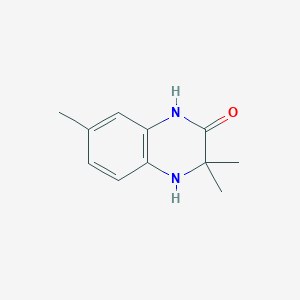

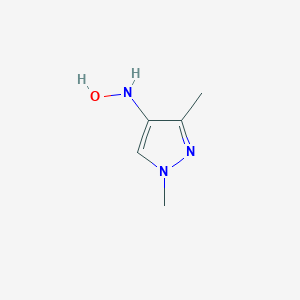
![4-Hydroxybenzo[d]thiazole-2(3H)-thione](/img/structure/B142538.png)
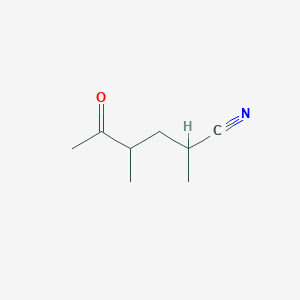
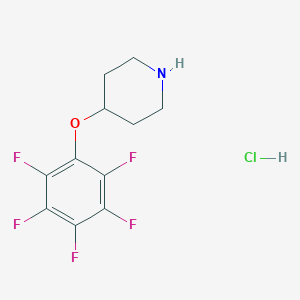
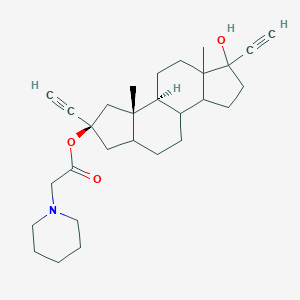
![1,3-Dimethyl-7-[4-(2-nitroimidazol-1-yl)butyl]purine-2,6-dione](/img/structure/B142549.png)
